

# Technical Support Center: Stereoselective Pyroglutamate Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-Benzyl-5-oxopyrrolidine-3-carboxylic acid*

Cat. No.: *B1266576*

[Get Quote](#)

Welcome to the Technical Support Center for Stereoselective Pyroglutamate Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral pyroglutamates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the stereoselectivity of your reactions.

Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles. We aim to not only provide solutions but also to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

## I. Frequently Asked Questions (FAQs): Navigating the Nuances of Pyroglutamate Synthesis

This section addresses common questions and potential pitfalls encountered during the synthesis of pyroglutamates, with a focus on maintaining stereochemical integrity.

Q1: My reaction is producing a mixture of diastereomers (cis and trans). What are the primary factors influencing diastereoselectivity, and how can I favor one over the other?

A1: Achieving high diastereoselectivity is a common challenge. The cis/trans ratio of your pyroglutamate product is influenced by several factors:

- **Catalyst/Reagent Choice:** The steric and electronic properties of your catalyst or reagents play a pivotal role. For instance, in Michael additions, the choice of a chiral catalyst, such as a cyclopropenimine or a chiral pyridoxal, is designed to create a chiral environment that favors the formation of one diastereomer over the other.[1]
- **Solvent:** The polarity and coordinating ability of the solvent can significantly impact the transition state of the cyclization step.[2] It is often beneficial to screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile), to find the optimal conditions for your specific substrate and catalyst system.
- **Temperature:** Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[3] If your reaction is sluggish at lower temperatures, a careful balance must be struck to achieve both good selectivity and a reasonable reaction rate.
- **Nature of the Substrate:** The steric bulk of substituents on your starting materials can influence the facial selectivity of the reaction, thereby affecting the diastereomeric ratio.

Q2: I am observing spontaneous cyclization of my N-terminal glutamic acid or glutamine residue to pyroglutamate, leading to product heterogeneity. How can I prevent this?

A2: Spontaneous, non-enzymatic cyclization is a well-documented phenomenon, particularly in peptide synthesis and the handling of monoclonal antibodies.[4][5][6][7][8] This intramolecular reaction is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[5][6]

To mitigate this side reaction:

- **pH Control:** Maintaining a pH around 6.2 has been shown to minimize the rate of pyroglutamate formation from N-terminal glutamic acid.[7] Both acidic (pH 4) and basic (pH 8) conditions can accelerate the cyclization.[7]
- **Protecting Groups:** For peptide synthesis, using a protected glutamic acid derivative at the N-terminus, such as N-terminal Ac-Glu(OtBu)-OH, can effectively prevent cyclization. The

acetylation of the  $\alpha$ -amino group and the protection of the side-chain carboxyl group eliminate the necessary functionalities for the intramolecular attack.[4]

- **Temperature Management:** Whenever possible, store and handle materials containing N-terminal glutamic acid or glutamine at reduced temperatures to slow the rate of cyclization.[6]
- **Water Content:** In some cases, the presence of water can catalyze the cyclization process. Drying from a water-methanol solution instead of a pure water solution has been shown to significantly prevent pyroglutamate formation.[7][9]

Q3: My enantiomeric excess (ee) is lower than expected. What are the common causes and how can I troubleshoot this?

A3: Low enantiomeric excess is a critical issue in asymmetric synthesis. Before optimizing the reaction, it is crucial to verify your analytical method for determining ee, typically chiral HPLC. [10][11] Ensure you can achieve baseline separation of a racemic sample.

Common causes of low ee in the reaction itself include:

- **Catalyst Purity and Activity:** The chiral catalyst is fundamental to achieving high enantioselectivity. Ensure your catalyst is of high purity and has not decomposed due to improper storage or handling.[10]
- **Catalyst Loading:** The optimal catalyst loading should be determined experimentally. Too little catalyst may result in a slow reaction with a more significant background (non-catalyzed) reaction, leading to a lower ee. Conversely, excessive catalyst loading is not always beneficial and can sometimes lead to aggregation or other non-productive pathways.
- **Reaction Temperature:** As with diastereoselectivity, lower temperatures generally favor higher enantioselectivity.[12]
- **Solvent Effects:** The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. A solvent screen is often a valuable optimization step.
- **Substrate Impurities:** Impurities in your starting materials can sometimes interfere with the catalyst or the reaction pathway, leading to a decrease in ee.[10]

Q4: What are the best practices for separating pyroglutamate diastereomers if my reaction does not proceed with perfect selectivity?

A4: While optimizing the reaction for high diastereoselectivity is ideal, chromatographic separation is a viable option for mixtures.

- **Flash Column Chromatography:** For larger scale separations, flash chromatography on silica gel can be effective. A careful screening of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is necessary to find a system that provides adequate separation. [3] In some cases, using a reversed-phase C18 silica gel can provide better separation for polar compounds.[13]
- **High-Performance Liquid Chromatography (HPLC):** For analytical and small-scale preparative separations, HPLC is the method of choice. Both normal-phase and reversed-phase columns can be effective, depending on the specific properties of your pyroglutamate derivatives.[10][14]
- **Classical Salt Resolution:** For pyroglutamates that are amenable, classical resolution via the formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base) can be an effective method for separation by crystallization.[15]

## II. Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

### Issue 1: Low Diastereomeric Ratio (e.g., close to 1:1 cis:trans)

| Potential Cause                        | Troubleshooting Steps & Rationale                                                                                                                                                                                                                                                                                                                                                                   |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal Catalyst or Reagent         | The catalyst is not effectively discriminating between the two diastereomeric transition states. Solution: Screen a panel of chiral catalysts with different steric and electronic properties. For example, if a particular cyclopropenimine catalyst is not providing sufficient selectivity, consider a different derivative or a completely different class of catalyst like a chiral pyridoxal. |
| Incorrect Solvent Choice               | The solvent may not be adequately promoting the desired transition state geometry. Solution: Conduct a solvent screen. Start with common solvents like dichloromethane, toluene, and THF, and consider more coordinating solvents if necessary. The goal is to find a solvent that stabilizes the transition state leading to the desired diastereomer.[2]                                          |
| Reaction Temperature is Too High       | At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the diastereomeric transition states. Solution: Decrease the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve the diastereomeric ratio.[3] Monitor the reaction progress, as lower temperatures will slow the reaction rate.         |
| Substrate Lacks Sufficient Steric Bias | The substituents on the starting materials may not be bulky enough to create a strong facial bias for the incoming nucleophile. Solution: If possible, consider modifying the substrate to include a bulkier protecting group or substituent that can direct the stereochemistry. This is a substrate-controlled approach to diastereoselectivity.                                                  |

## Issue 2: Low or No Yield of the Desired Pyroglutamate Product

| Potential Cause               | Troubleshooting Steps & Rationale                                                                                                                                                                                                                                                                                                                                                                                                                                    |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inactive Catalyst or Reagents | <p>The catalyst may have degraded, or the reagents may be of poor quality. Solution: Use freshly prepared or purchased catalyst and ensure the purity of your starting materials. Reagents like organometallics or those sensitive to air and moisture should be handled under an inert atmosphere.</p>                                                                                                                                                              |
| Incomplete Reaction           | <p>The reaction may not have reached completion due to insufficient time, low temperature, or low catalyst loading. Solution: Monitor the reaction by TLC or LC-MS.[3] If starting material remains, consider increasing the reaction time, raising the temperature (while being mindful of selectivity), or increasing the catalyst loading.</p>                                                                                                                    |
| Side Reactions                | <p>Other reaction pathways may be consuming your starting materials. Common side reactions include polymerization, decomposition, or unexpected cyclizations. Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts.[3] This information can provide clues about the competing reaction pathways. Adjusting the reaction conditions (e.g., temperature, concentration, order of addition) may suppress these side reactions.</p> |
| Product Loss During Workup    | <p>The desired product may be lost during the extraction or purification steps, especially if it has some water solubility. Solution: Optimize your workup procedure. Perform multiple extractions with an appropriate organic solvent. A brine wash can help to reduce the solubility of the product in the aqueous phase.[3]</p>                                                                                                                                   |

### III. Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Remember to always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

#### Protocol 1: Cyclopropenimine-Catalyzed Asymmetric Michael Addition for Pyroglutamate Synthesis

This protocol is adapted from established procedures for the enantioselective synthesis of pyroglutamates.<sup>[1][3]</sup>

Materials:

- Appropriate  $\alpha$ -amino ester imine (1.0 equiv)
- Michael acceptor (e.g., methyl acrylate) (1.2 equiv)
- Chiral cyclopropenimine catalyst (e.g., 5 mol%)
- Anhydrous solvent (e.g., toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the chiral cyclopropenimine catalyst.
- Dissolve the catalyst in the anhydrous solvent.
- Add the  $\alpha$ -amino ester imine to the solution.
- Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
- Slowly add the Michael acceptor to the stirred solution.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, quench the reaction (e.g., with a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ ).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The crude product is then subjected to an in-situ lactamization/cyclization step, often by treatment with a mild acid (e.g., acetic acid) or by heating in a suitable solvent.
- Purify the resulting pyroglutamate by flash column chromatography.

## Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess (ee)

This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will depend on your pyroglutamate derivative.[\[11\]](#)[\[16\]](#)

Instrumentation and Columns:

- HPLC system with a UV detector
- Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Procedure:

- Prepare a Racemic Standard: Synthesize or obtain a racemic sample of your pyroglutamate derivative to use for method development.
- Initial Screening:
  - Start with a common mobile phase, such as a mixture of n-hexane and isopropanol for normal-phase chromatography, or acetonitrile and water for reversed-phase.
  - Run the racemic standard under isocratic conditions to see if any separation is achieved.
- Method Optimization:

- Mobile Phase Composition: Adjust the ratio of the strong and weak solvents to optimize the separation (resolution) and retention time.
- Flow Rate: A typical flow rate is 1.0 mL/min, but this can be adjusted to improve resolution.
- Column Temperature: Varying the column temperature can sometimes improve selectivity.
- Quantification:
  - Once baseline separation of the two enantiomers is achieved with the racemic standard, inject your reaction sample.
  - Integrate the peak areas of the two enantiomers.
  - Calculate the enantiomeric excess using the formula:  $\% ee = [ (Area_1 - Area_2) / (Area_1 + Area_2) ] * 100$

## IV. Data Presentation: Catalyst Performance in Asymmetric Michael Additions

The following table summarizes representative data for different catalyst systems in the asymmetric synthesis of pyroglutamates, providing a quick reference for catalyst selection.

| Catalyst Type    | Representative Catalyst           | Substrate Scope                                                          | Typical Yield (%) | Typical ee (%) | Typical dr              | Reference           |
|------------------|-----------------------------------|--------------------------------------------------------------------------|-------------------|----------------|-------------------------|---------------------|
| Cyclopropenimine | Aminoindanol-derived              | Glycine & Alanine imines with various acrylates                          | 70-95             | 85-94          | 4:1 to >20:1            | [1][3]              |
| Chiral Pyridoxal | Pyridoxal-based carbonyl catalyst | NH <sub>2</sub> -free glycinates with $\alpha,\beta$ -unsaturated esters | 14-96             | 81-97          | N/A (cis/trans mixture) | [17]                |
| Organocatalyst   | Quinine-based squaramide          | Cyclic $\beta$ -diones with $\alpha,\beta$ -unsaturated enones           | High              | High           | High                    | (General reference) |

## V. Visualizations: Reaction Workflow and Troubleshooting Logic

### Diagram 1: General Workflow for Asymmetric Pyroglutamate Synthesis via Michael Addition



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for asymmetric pyroglutamate synthesis.

## Diagram 2: Troubleshooting Low Stereoselectivity



[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting poor stereoselectivity in pyroglutamate synthesis.

## VI. References

- Beilstein Journal of Organic Chemistry. (2021). Enantioenriched  $\alpha$ -substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. [[Link](#)]
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [[Link](#)]
- PubMed Central (PMC). (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [[Link](#)]
- Royal Society of Chemistry. (2005). Stereoselective synthesis of conformationally constrained  $\omega$ -amino acid analogues from pyroglutamic acid. [[Link](#)]
- The Aquila Digital Community. (2012). A Stereoselective Cyclization Strategy for the Preparation of  $\gamma$ -Lactams and Their Use in the Synthesis of  $\alpha$ -Methyl- $\beta$ -Proline. [[Link](#)]
- PubMed. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. [[Link](#)]
- Royal Society of Chemistry. (2005). Stereoselective synthesis of conformationally constrained  $\omega$ -amino acid analogues from pyroglutamic acid. [[Link](#)]
- Encyclopedia.pub. (2020). Synthesis of  $\beta$ -Lactams. [[Link](#)]
- Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [[Link](#)]
- Encyclopedia.pub. (2020). Synthesis of  $\beta$ -Lactams. [[Link](#)]
- PubMed Central (PMC). (2020). Stereoselective Construction of  $\beta$ -,  $\gamma$ -, and  $\delta$ -Lactam Rings via Enzymatic C–H Amidation. [[Link](#)]
- PubMed. (2007). Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides. [[Link](#)]

- Organic Chemistry Portal. (n.d.). Synthesis of  $\beta$ -Lactams. [[Link](#)]
- ResearchGate. (2025). Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. [[Link](#)]
- Santai Technologies. (n.d.). AN032\_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [[Link](#)]
- ResearchGate. (2025). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. [[Link](#)]
- ResearchGate. (2025). (PDF) Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. [[Link](#)]
- PubMed. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. [[Link](#)]
- Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. [[Link](#)]
- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [[Link](#)]
- Bonna-Agela. (n.d.). Flash Purification Methodology for Synthetic Peptides. [[Link](#)]
- Google Patents. (n.d.). EP1286951A1 - Process for the separation of the cis trans diastereoisomers of tramadol.
- PubMed Central (PMC). (2016). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. [[Link](#)]
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [[Link](#)]
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [[Link](#)]
- Phenomenex. (n.d.). Chiral HPLC Separations. [[Link](#)]

- ACS Publications. (2018). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [[Link](#)]
- PubMed Central (PMC). (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [[Link](#)]
- MDPI. (2018). Asymmetric Michael Addition in Synthesis of  $\beta$ -Substituted GABA Derivatives. [[Link](#)]
- OAE Publishing Inc. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spiro lactone skeletons. [[Link](#)]
- PubMed Central (PMC). (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [[Link](#)]
- ResearchGate. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. [[Link](#)]
- ResearchGate. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. [[Link](#)]
- PubMed Central (PMC). (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [[Link](#)]
- ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [[Link](#)]
- HETEROCYCLES. (n.d.). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. [[Link](#)]
- Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [[Link](#)]
- Nature. (2023). Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid- $\beta$ 3-42 peptide. [[Link](#)]
- IISER Mohali. (n.d.). Organocatalysis & Asymmetric Synthesis Lab. [[Link](#)]

- ResearchGate. (n.d.). Optimization of Conditions for the Asymmetric Michael Addition of... | Download Table. [[Link](#)]
- PubMed Central (PMC). (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Stereoselective synthesis of pyroglutamate natural product analogs from  $\alpha$ - aminoacids and their anti-cancer evaluation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 2. "A Stereoselective Cyclization Strategy for the Preparation of  $\gamma$ -Lactam" by Souvik Banerjee, Justin Smith et al. [[aquila.usm.edu](http://aquila.usm.edu)]
- 3. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 4. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 5. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [[ospt.osi.lv](http://ospt.osi.lv)]
- 10. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 11. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. [cdn.mysagestore.com](http://cdn.mysagestore.com) [[cdn.mysagestore.com](http://cdn.mysagestore.com)]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations -

PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Novel methodologies for the synthesis of functionalized pyroglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Stereoselective Pyroglutamate Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266576#improving-stereoselectivity-in-pyroglutamate-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)